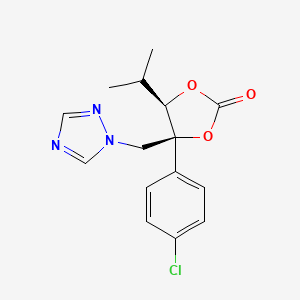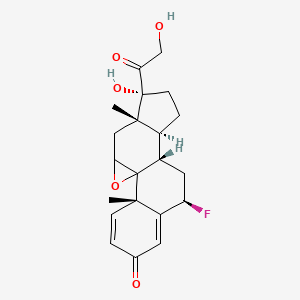
1H-1,2,4-Triazole, 1-(((4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazol, 1-(((4S,5R)-4-(2,4-diclorofenil)-5-(4-fluorofenil)-1,3-dioxolan-4-il)metil)- es un compuesto orgánico complejo que pertenece a la clase de los triazoles. Los triazoles son conocidos por sus diversas aplicaciones en varios campos, incluyendo farmacéuticos, agrícolas y de ciencia de materiales. Este compuesto, con sus características estructurales únicas, tiene potencial para diversas aplicaciones científicas e industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1H-1,2,4-Triazol, 1-(((4S,5R)-4-(2,4-diclorofenil)-5-(4-fluorofenil)-1,3-dioxolan-4-il)metil)- generalmente implica reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación del anillo de triazol, seguida de la introducción de los grupos diclorofenil y fluorofenil. Las condiciones de reacción a menudo requieren catalizadores, solventes y control de temperatura específicos para garantizar el rendimiento y la pureza deseados del producto.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Se pueden emplear técnicas como los reactores de flujo continuo y la síntesis automatizada para lograr un alto rendimiento y una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones
1H-1,2,4-Triazol, 1-(((4S,5R)-4-(2,4-diclorofenil)-5-(4-fluorofenil)-1,3-dioxolan-4-il)metil)- puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar nuevos derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo de triazol.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando las propiedades del compuesto.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado como candidato para el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1H-1,2,4-Triazol, 1-(((4S,5R)-4-(2,4-diclorofenil)-5-(4-fluorofenil)-1,3-dioxolan-4-il)metil)- involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas, lo que lleva a varios efectos biológicos. Las vías involucradas pueden ser complejas y a menudo se estudian utilizando técnicas avanzadas de bioquímica y biología molecular.
Comparación Con Compuestos Similares
Compuestos similares
1H-1,2,4-Triazol: El compuesto madre con una estructura más simple.
Fluconazol: Un agente antifúngico triazol con un anillo de triazol similar.
Itraconazol: Otro agente antifúngico con similitudes estructurales.
Singularidad
1H-1,2,4-Triazol, 1-(((4S,5R)-4-(2,4-diclorofenil)-5-(4-fluorofenil)-1,3-dioxolan-4-il)metil)- es único debido a su combinación específica de grupos funcionales, que puede conferir propiedades químicas y biológicas distintas en comparación con otros triazoles.
Conclusión
1H-1,2,4-Triazol, 1-(((4S,5R)-4-(2,4-diclorofenil)-5-(4-fluorofenil)-1,3-dioxolan-4-il)metil)- es un compuesto con un potencial significativo en diversas aplicaciones científicas e industriales. Su estructura única permite diversas reacciones químicas e interacciones, lo que lo convierte en un tema valioso para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
107659-86-9 |
|---|---|
Fórmula molecular |
C18H14Cl2FN3O2 |
Peso molecular |
394.2 g/mol |
Nombre IUPAC |
1-[[(4S,5R)-4-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H14Cl2FN3O2/c19-13-3-6-15(16(20)7-13)18(8-24-10-22-9-23-24)17(25-11-26-18)12-1-4-14(21)5-2-12/h1-7,9-10,17H,8,11H2/t17-,18-/m1/s1 |
Clave InChI |
IYNBKLYQSXFWSV-QZTJIDSGSA-N |
SMILES isomérico |
C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
SMILES canónico |
C1OC(C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


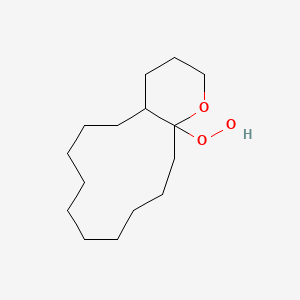
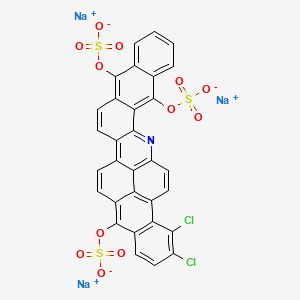
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
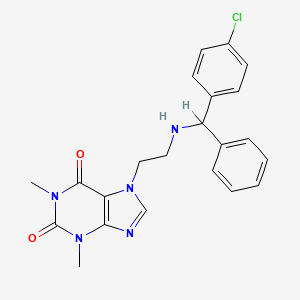
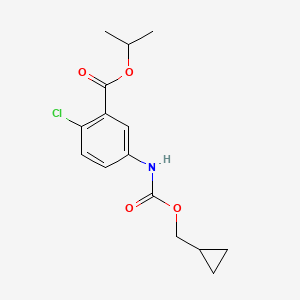

![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
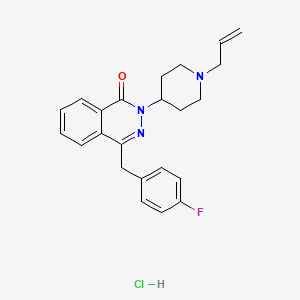

![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)


